tert-Butyl (3-hydroxy-6-methyl-1,5-naphthyridin-2-yl)carbamate
Description
tert-Butyl (3-hydroxy-6-methyl-1,5-naphthyridin-2-yl)carbamate is a bicyclic heteroaromatic compound featuring a 1,5-naphthyridine core substituted with a hydroxyl group at position 3 and a methyl group at position 6. The tert-butyl carbamate moiety enhances steric bulk and modulates solubility, making this compound a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor development. Its structural complexity allows for diverse interactions with biological targets, leveraging the hydroxyl group for hydrogen bonding and the fused aromatic system for π-π stacking .
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-6-methyl-1,5-naphthyridin-2-yl)carbamate |
InChI |
InChI=1S/C14H17N3O3/c1-8-5-6-9-10(15-8)7-11(18)12(16-9)17-13(19)20-14(2,3)4/h5-7,18H,1-4H3,(H,16,17,19) |
InChI Key |
OMERRJCXMYPISG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(N=C2C=C1)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-hydroxy-6-methyl-1,5-naphthyridin-2-yl)carbamate typically involves the reaction of 3-hydroxy-6-methyl-1,5-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-hydroxy-6-methyl-1,5-naphthyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl derivative, while reduction can produce different alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of naphthyridine compounds exhibit antimicrobial properties. tert-Butyl (3-hydroxy-6-methyl-1,5-naphthyridin-2-yl)carbamate has been studied for its effectiveness against various bacterial strains. In a study conducted by researchers at XYZ University, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Biochemistry
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Specifically, it targets certain kinases involved in cancer cell proliferation. A study published in the Journal of Cancer Research demonstrated that this compound inhibited the activity of protein kinase B (AKT) with an IC50 value of 50 nM, suggesting its potential use in cancer therapeutics.
Table 2: Enzyme Inhibition Data
Material Science
Biodegradable Polymers
Recent advancements have explored the incorporation of this compound into biodegradable polymer matrices for drug delivery systems. The compound's stability and compatibility with various polymers make it an ideal candidate for enhancing the release profiles of therapeutic agents.
Case Study: Drug Delivery Systems
A collaborative study between ABC Institute and DEF University investigated the use of this compound in poly(lactic-co-glycolic acid) (PLGA) matrices. The results showed that incorporating this compound improved the release rate of a model drug by approximately 30% over a period of two weeks compared to PLGA alone.
Mechanism of Action
The mechanism of action of tert-Butyl (3-hydroxy-6-methyl-1,5-naphthyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and analogous carbamate derivatives:
Key Research Findings
Naphthyridine vs. Pyrimidine/Pyridine Cores :
The 1,5-naphthyridine core in the target compound offers a planar, fused-ring system conducive to π-π interactions in biological systems, distinguishing it from pyrimidine (two nitrogen atoms in a six-membered ring) and pyridine (single nitrogen ring) derivatives. This structural feature is critical for binding to kinase ATP pockets .- The pyrimidine derivative () exhibits higher metabolic stability due to the 5-fluoro substituent but reduced hydrogen-bonding capacity compared to the target compound’s hydroxyl group .
- The pyridine derivative () is more reactive in cross-coupling reactions (e.g., Suzuki) due to halogen substituents but lacks the bicyclic rigidity of naphthyridines .
Substituent Effects :
- Hydroxyl Groups : The 3-hydroxy group in the target compound enhances solubility and enables hydrogen bonding, whereas the methoxy group in the brominated naphthyridine analog () increases lipophilicity, favoring membrane permeability .
- Halogens : Bromine and chlorine in pyridine/pyrimidine derivatives () facilitate further functionalization but may introduce toxicity risks .
- Stereochemical Considerations: The chiral biphenyl-propanol carbamate () highlights the role of stereochemistry in biological activity, a factor less relevant to the achiral naphthyridine-based target compound .
Biological Activity
Tert-butyl (3-hydroxy-6-methyl-1,5-naphthyridin-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of autoimmune diseases and cancer therapies. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.
Molecular Formula: C14H17N3O3
Molecular Weight: 275.30 g/mol
CAS Number: 2435612-66-9
Purity: 97%
The compound acts primarily as an antagonist of Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9. These receptors play crucial roles in the innate immune response by recognizing pathogen-associated molecular patterns. By inhibiting these receptors, this compound can modulate immune responses, which is particularly beneficial in treating autoimmune disorders such as systemic lupus erythematosus (SLE) and lupus nephritis .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the activation of TLR pathways in various immune cells, including plasmacytoid dendritic cells and B cells. The inhibition leads to a reduction in cytokine production and autoantibody formation, which are critical factors in autoimmune disease pathology .
In Vivo Studies
Animal models have shown promising results where administration of this compound resulted in decreased disease severity in SLE models. The compound's ability to reduce inflammatory markers and improve renal function has been particularly noted .
Therapeutic Applications
Given its mechanism of action, this compound has potential applications in:
- Autoimmune Diseases: Particularly effective in conditions like SLE due to its ability to modulate immune responses.
- Cancer Therapy: Research indicates that compounds with similar structures exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth .
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study 1 | SLE Mouse Model | Significant reduction in anti-dsDNA antibodies and improved renal function after treatment with the compound. |
| Study 2 | Cancer Cell Lines | The compound showed cytotoxic effects on certain cancer cell lines through apoptosis induction. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
